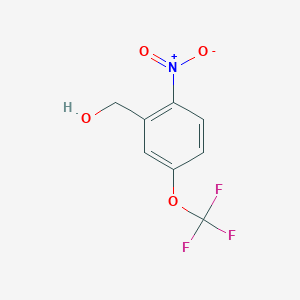

(2-Nitro-5-(trifluoromethoxy)phenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-nitro-5-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO4/c9-8(10,11)16-6-1-2-7(12(14)15)5(3-6)4-13/h1-3,13H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLFSLMOVBCJON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Nitro 5 Trifluoromethoxy Phenyl Methanol

Direct Synthetic Routes to (2-Nitro-5-(trifluoromethoxy)phenyl)methanol

The direct synthesis of this compound can be approached through several key methodologies, primarily involving the reduction of a corresponding carboxylic acid or aldehyde precursor.

Reduction of Substituted 2-Nitrobenzoic Acid Precursors Utilizing Borane-Dimethyl Sulfide (B99878) Complex

A primary and efficient route to this compound involves the reduction of its corresponding carboxylic acid precursor, 2-nitro-5-(trifluoromethoxy)benzoic acid. The borane-dimethyl sulfide complex (BMS) is a highly effective and selective reagent for the reduction of carboxylic acids to their corresponding alcohols. organic-chemistry.org This reagent is known for its stability and ease of handling compared to other borane (B79455) sources. organic-chemistry.org

The reaction proceeds by the coordination of the borane to the carbonyl oxygen of the carboxylic acid, followed by hydride transfer. The resulting alkoxyborane intermediate is then hydrolyzed to yield the primary alcohol. A general representation of this transformation is the reduction of a substituted benzoic acid to a benzyl (B1604629) alcohol, a reaction for which BMS is well-suited due to its chemoselectivity, leaving other functional groups like the nitro group intact under controlled conditions.

Table 1: Hypothetical Reaction Parameters for the Reduction of 2-Nitro-5-(trifluoromethoxy)benzoic acid

| Parameter | Value |

|---|---|

| Starting Material | 2-Nitro-5-(trifluoromethoxy)benzoic acid |

| Reagent | Borane-dimethyl sulfide complex (BMS) |

| Solvent | Tetrahydrofuran (B95107) (THF), anhydrous |

| Temperature | 0°C to room temperature |

| Reaction Time | 2-12 hours |

| Work-up | Methanol (B129727) quench, followed by aqueous work-up |

| Expected Product | this compound |

Grignard Reagent-Mediated Methodologies for (2-Nitrophenyl)methanol Derivatives

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds and the synthesis of alcohols. cerritos.edutsijournals.com The synthesis of this compound via a Grignard reaction would typically involve the reaction of a suitable Grignard reagent with 2-nitro-5-(trifluoromethoxy)benzaldehyde (B13430610). However, the direct application of this method is complicated by the reactivity of Grignard reagents with the nitro group.

To synthesize the parent compound, this compound, one would theoretically react formaldehyde (B43269) (a one-carbon electrophile) with a Grignard reagent derived from a halo-nitro-trifluoromethoxybenzene. The generation and use of such a Grignard reagent are challenging due to the presence of the acidic protons and the electrophilic nitro group.

A more common application of Grignard reagents in this context is the synthesis of substituted (2-nitrophenyl)methanol derivatives. This involves the reaction of an organomagnesium halide (R-MgX) with a 2-nitrobenzaldehyde (B1664092) derivative. For instance, the reaction of 2-nitro-5-(trifluoromethoxy)benzaldehyde with a Grignard reagent like methylmagnesium bromide would be expected to yield a secondary alcohol, 1-(2-nitro-5-(trifluoromethoxy)phenyl)ethanol.

Table 2: Synthesis of Secondary Alcohols via Grignard Reaction with a Substituted 2-Nitrobenzaldehyde

| Aldehyde Precursor | Grignard Reagent | Expected Product |

|---|---|---|

| 2-Nitro-5-(trifluoromethoxy)benzaldehyde | Methylmagnesium bromide | 1-(2-Nitro-5-(trifluoromethoxy)phenyl)ethanol |

It is crucial to maintain anhydrous conditions and low temperatures during the reaction to minimize side reactions. odinity.com

Multicomponent Reaction Protocols for Substituted (2-Nitrophenyl)methanol Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. frontiersin.orgnih.gov While a specific MCR for the direct synthesis of this compound is not described in the literature, MCRs are widely used for the synthesis of highly substituted aromatic compounds.

For instance, a three-component reaction could potentially be designed involving a substituted nitrobenzene, an aldehyde, and a third component to construct a molecule containing the (2-nitrophenyl)methanol moiety. Many MCRs, such as the Biginelli or Hantzsch reactions, are used to create heterocyclic structures, but modifications of these or other MCRs could potentially be adapted for the synthesis of substituted benzyl alcohols. The development of such a protocol would represent a novel and atom-economical approach to this class of compounds.

Synthesis of Derivatives and Related Compounds Containing the (2-Nitro-5-(trifluoromethoxy)phenyl) Moiety

The synthesis of derivatives of this compound often involves the preparation of related compounds that can be subsequently converted to the target alcohol or other functionalized molecules.

Conversion Strategies from Substituted Benzonitrile (B105546) Precursors (e.g., 2-chloro-5-(trifluoromethyl)benzonitrile)

A common strategy for the synthesis of substituted benzoic acids, which are precursors to benzyl alcohols, starts from benzonitrile derivatives. For example, 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) can be readily converted to 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid through nitration. chemicalbook.com A similar pathway could be envisioned for a trifluoromethoxy-substituted analogue.

Starting with a hypothetical 2-chloro-5-(trifluoromethoxy)benzonitrile, nitration would be expected to yield 2-chloro-5-(trifluoromethoxy)-x-nitrobenzonitrile. Subsequent hydrolysis of the nitrile group would provide the corresponding benzoic acid, which can then be reduced to the benzyl alcohol as described in section 2.1.1.

Table 3: Proposed Synthetic Sequence from a Benzonitrile Precursor

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄ | 2-Chloro-5-(trifluoromethoxy)-x-nitrobenzonitrile |

| 2 | Hydrolysis | H₂O, H⁺ or OH⁻ | 2-Chloro-5-(trifluoromethoxy)-x-nitrobenzoic acid |

Synthetic Pathways Involving Benzyl Halide Intermediates (e.g., 2-nitro-5-(trifluoromethyl)benzyl bromides)

Benzyl halides are versatile intermediates in organic synthesis, readily undergoing nucleophilic substitution reactions to introduce a variety of functional groups. The synthesis of this compound could be achieved from a corresponding benzyl halide, such as 2-nitro-5-(trifluoromethoxy)benzyl bromide.

The synthesis of the benzyl bromide itself would likely start from the corresponding toluene (B28343) derivative, 2-nitro-5-(trifluoromethoxy)toluene. Radical bromination, often initiated by N-bromosuccinimide (NBS) and a radical initiator like AIBN, would yield the desired benzyl bromide.

Subsequent hydrolysis of the benzyl bromide, for example, by reaction with water or a hydroxide (B78521) salt, would then produce this compound. This two-step sequence provides a reliable method for converting a methyl group on a substituted benzene (B151609) ring to a hydroxymethyl group.

Table 4: Synthesis via a Benzyl Halide Intermediate

| Starting Material | Reagents (Step 1) | Intermediate | Reagents (Step 2) | Final Product |

|---|

Approaches to Structurally Related Scaffolds

The synthesis of molecules structurally akin to this compound, such as other nitrophenylmethanol derivatives and complex heterocyclic systems like imidazooxazines, utilizes diverse chemical strategies. These methods often hinge on the transformation of precursor molecules that share key functional groups.

A prevalent strategy involves the reduction of a nitro group to an amine, which then serves as a versatile intermediate for further reactions. For example, the synthesis of bicyclic imidazooxazines has been accomplished starting from 2-amino-5-bromo-4'-(trifluoromethoxy)benzophenone. This precursor undergoes N-alkylation and subsequent cyclization to yield the final heterocyclic framework. In a similar vein, 2-amino-5-chloro-2'-(trifluoromethoxy)benzophenone can be transformed into a 1,3-dihydro-1-(hydroxy-methyl)-5-chloro-2H-1,4-benzodiazepin-2-one derivative, showcasing the utility of this class of intermediates.

The preparation of nitrophenylmethanol derivatives can also be achieved through the reduction of the corresponding nitrobenzoic acids or their esters. For instance, 5-substituted 2-nitrobenzoic acids can be effectively converted to the corresponding benzyl alcohols, a pivotal step in accessing a variety of substituted nitrophenylmethanol compounds.

Furthermore, the construction of more complex scaffolds, such as imidazo[1,5-a]pyridines that can incorporate trifluoromethoxyaryl groups, has been realized through multi-component reactions. One such elegant approach involves the reaction of a pyridine, a sulfonyl azide, and an aldehyde, which proceeds via a [3+2] cycloaddition of a pyridinium (B92312) ylide with the aldehyde. Similarly, the synthesis of imidazo[1,2-a]pyridines can be carried out in a one-pot, three-component fashion from an aminopyridine, an aldehyde, and an isocyanide, allowing for significant molecular diversity.

| Starting Material | Target Scaffold | Key Transformations |

|---|---|---|

| 2-Amino-5-bromo-4'-(trifluoromethoxy)benzophenone | Bicyclic imidazooxazine | N-alkylation, cyclization |

| 2-Amino-5-chloro-2'-(trifluoromethoxy)benzophenone | 1,4-Benzodiazepin-2-one derivative | Conversion to a hydroxymethyl derivative |

| 5-Substituted 2-nitrobenzoic acids | Substituted nitrophenylmethanol | Reduction of carboxylic acid/ester |

| Pyridine, sulfonyl azide, aldehyde | Imidazo[1,5-a]pyridine | [3+2] cycloaddition |

| Aminopyridine, aldehyde, isocyanide | Imidazo[1,2-a]pyridine | Three-component reaction |

Mechanistic Investigations of this compound Synthetic Reactions

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound and its analogs is paramount for optimizing reaction conditions and enhancing product yields. These investigations often leverage analogous systems to elucidate fundamental reaction pathways.

Analysis of Nucleophilic Attack and Competitive Reaction Pathways in Analogous Systems

In synthetic systems related to this compound, the analysis of nucleophilic attack and competing reaction pathways is of central importance. For instance, in the realm of SNAr (nucleophilic aromatic substitution) reactions, which are frequently employed in the synthesis of substituted nitroaromatic compounds, the interplay between the nucleophile, the leaving group, and the electronic effects of the ring substituents is critical. The potent electron-withdrawing nature of the nitro group is known to activate the aromatic ring toward nucleophilic attack.

The synthesis of related heterocyclic structures, such as imidazo[1,2-a]pyridines, often proceeds through a multi-step mechanism. This can involve the initial formation of a 2-aminopyridinium salt, which is then deprotonated to generate an ylide. This ylide subsequently participates in a [3+2] cycloaddition with an electrophile. The regioselectivity of this cycloaddition is a key point of mechanistic inquiry.

Impact of Reaction Conditions on Product Distribution and Selectivity in (2-Nitrophenyl)methanol Synthesis

The conditions under which a reaction is performed—including temperature, solvent, catalyst, and the specific nature of the reactants—exert a profound influence on the distribution of products and the selectivity of the synthesis of (2-nitrophenyl)methanol and its derivatives.

For example, during the reduction of 2-nitrobenzaldehydes to the corresponding alcohols, the choice of the reducing agent is crucial to prevent over-reduction to the amine or the formation of other undesired byproducts. The selectivity of this reduction can be modulated by the steric and electronic environment of the aldehyde.

In the context of multi-component reactions that lead to complex heterocyclic scaffolds, the reaction conditions can steer the reaction toward a specific pathway. In the synthesis of substituted imidazo[1,2-a]pyridines, the choice of catalyst and solvent can significantly impact the rate and efficiency of the various steps, including the initial condensation and the final cyclization. Temperature can also play a decisive role by affecting the equilibrium between different intermediates and the rates of competing side reactions, thereby shaping the final product distribution.

| Reaction Condition | Impact on Synthesis |

|---|---|

| Choice of Nucleophile/Reducing Agent | Determines the outcome of nucleophilic substitution or reduction reactions, affecting product selectivity. |

| Solvent | Can influence reaction rates and the solubility of reactants and intermediates, thereby affecting the overall efficiency. |

| Temperature | Affects reaction kinetics and can influence the position of equilibria, impacting product distribution. |

| Catalyst | Can accelerate specific reaction pathways, enhancing selectivity for the desired product. |

Reactivity and Reaction Mechanisms of 2 Nitro 5 Trifluoromethoxy Phenyl Methanol

Reactivity Profile of the Nitro Group in (2-Nitro-5-(trifluoromethoxy)phenyl)methanol

The nitro group is a powerful modulator of the molecule's chemical properties, primarily through its strong electron-withdrawing nature and its susceptibility to reduction.

Reductive Transformations of Aromatic Nitro Functions and Associated Mechanisms

The aromatic nitro group is readily reduced to a variety of other nitrogen-containing functional groups, with the final product depending on the specific reagents and reaction conditions employed. The most common transformation is the reduction to a primary amine (aniline), a cornerstone reaction in synthetic organic chemistry. masterorganicchemistry.comacs.org This conversion is a six-electron reduction that is understood to proceed through intermediate species, namely a nitroso (-NO) compound and a hydroxylamine (B1172632) (-NHOH). orientjchem.org

The mechanism, often generalized from the Haber-Lukashevich model for electrochemical reduction, involves the sequential addition of hydrogen atoms or electron-proton transfers to the nitrogen atom. orientjchem.org A wide array of reducing agents can effect this transformation. Catalytic hydrogenation using metals like palladium, platinum, or Raney nickel is highly efficient. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com Alternatively, dissolving metals such as iron, tin, or zinc in acidic media provide a classic and reliable method for this reduction. masterorganicchemistry.comcommonorganicchemistry.com Milder reagents like tin(II) chloride (SnCl₂) are also effective and can offer greater selectivity in the presence of other reducible groups. commonorganicchemistry.com

By carefully controlling the reducing agent and conditions, the reaction can be stopped at intermediate stages. For instance, reduction with zinc metal in the presence of aqueous ammonium (B1175870) chloride can yield the corresponding arylhydroxylamine. wikipedia.org The use of certain metal hydrides, which are typically avoided for aniline (B41778) synthesis, may lead to condensation products like azo compounds. wikipedia.orgcommonorganicchemistry.com

| Reagent(s) | Primary Product | Reference |

|---|---|---|

| H₂, Pd/C (or Pt, Raney Ni) | Amine (-NH₂) | masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com |

| Fe, Sn, or Zn in acid (e.g., HCl) | Amine (-NH₂) | masterorganicchemistry.comcommonorganicchemistry.com |

| Tin(II) chloride (SnCl₂) | Amine (-NH₂) | commonorganicchemistry.com |

| Sodium hydrosulfite (Na₂S₂O₄) | Amine (-NH₂) | wikipedia.org |

| Zinc (Zn), NH₄Cl (aq) | Hydroxylamine (-NHOH) | wikipedia.org |

| Lithium aluminum hydride (LiAlH₄) | Azo compound (-N=N-) | masterorganicchemistry.comcommonorganicchemistry.com |

Electronic Influence of the Nitro Group on Aromatic Ring Reactivity

The nitro group exerts a profound electronic influence on the aromatic ring, primarily by withdrawing electron density. This effect is twofold, comprising a strong inductive effect (-I) and a powerful resonance (or mesomeric) effect (-M). rsc.orgresearchgate.net The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework (-I effect).

More significantly, the π-system of the nitro group can delocalize the π-electrons of the benzene (B151609) ring, as illustrated by resonance structures. This delocalization places a partial positive charge on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. rsc.orgaakash.ac.in

This net withdrawal of electron density deactivates the aromatic ring, making it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. libretexts.org The Hammett constant for a para-nitro group (σₚ = +0.78) quantitatively reflects its very strong electron-withdrawing character. researchgate.net Because the electron density is most depleted at the ortho and para positions, electrophilic attack is directed to the meta position, which is the least deactivated site. aakash.ac.in Therefore, the nitro group is classified as a strong deactivating, meta-directing group in the context of EAS. aakash.ac.inlibretexts.org

Reactivity Characteristics of the Trifluoromethoxy Group

The trifluoromethoxy group (-OCF₃) is a unique substituent that combines features of both methoxy (B1213986) and trifluoromethyl groups, resulting in a distinct reactivity profile.

Stability and Chemical Transformation Pathways of the Trifluoromethoxy Substituent

A defining characteristic of the trifluoromethoxy group is its exceptional chemical and metabolic stability. mdpi.comrsc.org This inertness is attributed to the immense strength of the carbon-fluorine bonds. mdpi.com The group is highly resistant to cleavage under a wide range of conditions, including strong acids, bases, oxidizing agents, and reducing agents. rsc.org This stability makes the -OCF₃ group a valuable substituent in medicinal chemistry for blocking metabolic pathways that might otherwise degrade a methoxy (-OCH₃) analogue. mdpi.comnih.gov Consequently, chemical transformations directly involving the trifluoromethoxy group on an aromatic ring are rare and require harsh conditions.

Electronic Effects of the Trifluoromethoxy Group on Aromatic Reactivity

However, the oxygen atom adjacent to the ring possesses lone pairs of electrons that can be donated into the aromatic π-system via resonance (+M effect). reddit.com This resonance donation is significantly weaker than that of a methoxy group due to the electron-withdrawing pull of the fluorine atoms, but it is sufficient to influence the regioselectivity of reactions.

The net result of these opposing forces is that the trifluoromethoxy group deactivates the aromatic ring towards electrophilic aromatic substitution, making it less reactive than benzene. However, the resonance donation of electrons, though weak, preferentially increases the electron density at the ortho and para positions relative to the meta position. This makes the -OCF₃ group an ortho, para-director, despite being a deactivating group, a characteristic it shares with halogens. libretexts.orgreddit.com The group is also known to significantly increase the lipophilicity of a molecule. nih.gov

| Substituent | Inductive Effect | Resonance Effect | Overall Reactivity Effect | Directing Effect (EAS) | Reference |

|---|---|---|---|---|---|

| -NO₂ | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating | Meta | rsc.orglibretexts.org |

| -OCF₃ | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para | libretexts.orgreddit.com |

| -CF₃ | Strongly Withdrawing (-I) | Weakly Withdrawing (-M) | Strongly Deactivating | Meta | wikipedia.orgyoutube.com |

| -OCH₃ | Weakly Withdrawing (-I) | Strongly Donating (+M) | Strongly Activating | Ortho, Para | libretexts.org |

Chemical Transformations of the Methanol (B129727) Functional Group

The methanol group (-CH₂OH) is a benzylic alcohol, a structural motif known for its versatile reactivity. The proximity of the hydroxyl group to the aromatic ring allows for stabilization of reactive intermediates, facilitating a range of transformations.

Key reactions include:

Oxidation : Benzylic alcohols are readily oxidized. Depending on the oxidant's strength and the reaction conditions, they can be converted to the corresponding aldehyde (2-nitro-5-(trifluoromethoxy)benzaldehyde) or further to the carboxylic acid (2-nitro-5-(trifluoromethoxy)benzoic acid). nih.govmasterorganicchemistry.combeilstein-journals.org A variety of reagents, including manganese dioxide (MnO₂), chromium-based reagents, and milder modern methods utilizing hypervalent iodine compounds or catalyzed reactions with molecular oxygen, can be employed. beilstein-journals.org

Esterification : In the presence of a carboxylic acid and an acid catalyst, the alcohol can undergo esterification to form a benzyl (B1604629) ester. This reaction is reversible and is a standard method for protecting alcohol functionalities. nih.gov

Substitution : The hydroxyl group can be converted into a good leaving group (e.g., by protonation in the presence of a strong acid) and subsequently displaced by a nucleophile. For example, reaction with hydrohalic acids (like HBr or HCl) can produce the corresponding benzyl halide. These reactions can proceed through either Sₙ1 or Sₙ2 mechanisms, with the benzylic position being adept at stabilizing the carbocation intermediate required for an Sₙ1 pathway. organic-chemistry.org

Ether Formation : Under appropriate conditions, such as the Williamson ether synthesis (deprotonation followed by reaction with an alkyl halide), the alcohol can be converted into a benzyl ether.

| Reaction Type | Typical Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation (to aldehyde) | PCC, MnO₂ | -CHO | beilstein-journals.org |

| Oxidation (to carboxylic acid) | KMnO₄, H₂CrO₄ | -COOH | masterorganicchemistry.com |

| Esterification | R'-COOH, H⁺ catalyst | -CH₂OC(=O)R' | nih.gov |

| Substitution (to halide) | HBr, SOCl₂ | -CH₂Br, -CH₂Cl | organic-chemistry.org |

| Etherification | 1. NaH; 2. R'-Br | -CH₂OR' |

Oxidative Conversions to Aldehydes or Carboxylic Acids

The primary alcohol moiety of this compound is susceptible to oxidation, yielding either the corresponding aldehyde, (2-nitro-5-(trifluoromethoxy)benzaldehyde), or the carboxylic acid, (2-nitro-5-(trifluoromethoxy)benzoic acid). The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.

The oxidation of benzylic alcohols is a fundamental transformation in organic synthesis. In systems analogous to this compound, the selective oxidation to the aldehyde requires mild oxidizing agents to prevent overoxidation to the carboxylic acid. The presence of strong electron-withdrawing groups, such as the nitro and trifluoromethoxy substituents, can influence the reaction rate by affecting the electron density at the benzylic position.

Recent research has also focused on the use of in situ generated hydrogen peroxide (H₂O₂) for the selective oxidation of benzyl alcohol derivatives. acs.orgcardiff.ac.uk Catalytic systems, often employing palladium (Pd) nanoparticles, can generate H₂O₂ from H₂ and O₂, which then acts as the oxidant. acs.org This approach offers a greener alternative to traditional stoichiometric oxidants. The catalytic generation of oxygen-based radical species is often a key step in these oxidation mechanisms. acs.orgresearchgate.net

Table 1: Common Oxidizing Agents for Benzylic Alcohols

| Oxidizing Agent | Product (from primary alcohol) | Typical Conditions |

|---|---|---|

| Pyridinium (B92312) chlorochromate (PCC) | Aldehyde | Dichloromethane (CH₂Cl₂) |

| Manganese dioxide (MnO₂) | Aldehyde | Dichloromethane (CH₂Cl₂) |

| Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid | Basic, aqueous, heat |

| Jones Reagent (CrO₃, H₂SO₄) | Carboxylic Acid | Acetone |

Derivatization Reactions via Hydroxyl Group Functionalization (e.g., etherification, esterification)

The hydroxyl group of this compound serves as a versatile handle for derivatization through reactions such as etherification and esterification. These transformations allow for the introduction of a wide variety of functional groups, modifying the molecule's physical and chemical properties.

Etherification: The formation of an ether linkage, typically via a Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on an alkyl halide. The acidity of the hydroxyl proton in this compound is increased by the inductive effect of the electron-withdrawing nitro and trifluoromethoxy groups, facilitating its deprotonation. However, these groups also decrease the nucleophilicity of the resulting alkoxide. Furthermore, the ortho-nitro group may introduce steric hindrance, potentially affecting reaction rates.

Esterification: Ester derivatives can be prepared through several methods, most commonly by reaction with a carboxylic acid (Fischer esterification) or a more reactive acyl halide or anhydride. Fischer esterification is an acid-catalyzed equilibrium process. To drive the reaction to completion, it is often necessary to remove water as it is formed. Alternatively, using acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine) provides a more rapid and irreversible route to the corresponding ester.

Recent studies have provided evidence that some reactions traditionally thought to be stepwise, such as certain nucleophilic aromatic substitutions, may in fact proceed through concerted mechanisms. nih.gov While directly related to substitution on the ring, this highlights the ongoing refinement of mechanistic understanding for reactions involving substituted aromatics.

Mechanistic Elucidation of Complex Reactions Involving this compound

Understanding the intricate mechanisms of reactions involving this substituted phenylmethanol is crucial for predicting its behavior and designing synthetic routes.

Investigations into Peroxide Formation and Subsequent Reactivity in Related Phenylmethanol Systems

Benzyl alcohol and its derivatives are known to be susceptible to autoxidation, a process that leads to the formation of peroxides over time, particularly when exposed to air, light, or heat. osu.edu This reactivity stems from the relative weakness of the benzylic C-H bond, which is prone to radical abstraction. The resulting benzyl-type radical can then react with molecular oxygen to initiate a chain reaction that produces hydroperoxides.

For this compound, the electron-withdrawing substituents are expected to destabilize a benzylic radical intermediate, which might slow the rate of autoxidation compared to unsubstituted benzyl alcohol. Nevertheless, the potential for peroxide formation exists and is a critical consideration for the handling and storage of this compound. Visual indicators of peroxide formation can include the appearance of suspended crystals or cloudiness in the liquid. osu.edu

The in situ production of hydrogen peroxide in the presence of benzyl alcohol derivatives has been explored as a method for selective oxidation. acs.orgacs.org In these systems, a catalyst facilitates the reaction between hydrogen and oxygen to form H₂O₂, which then oxidizes the alcohol. The mechanism is believed to involve the formation of reactive oxygen species (ROS) that are more potent oxidants than H₂O₂ itself. cardiff.ac.uk

Exploration of Radical Mechanisms in the Context of Trifluoromethylated Aromatic Compounds

The trifluoromethoxy (-OCF₃) group, like the trifluoromethyl (-CF₃) group, significantly influences the reactivity of the aromatic ring in radical reactions. The CF₃ radical is known to be electrophilic and highly reactive. wikipedia.org Reactions involving trifluoromethyl radicals and aromatic compounds often proceed via addition to the aromatic ring. rsc.org

While the trifluoromethoxy group is the focus here, principles from the study of trifluoromethylated compounds are highly relevant. Radical reactions involving this compound could occur at several positions:

Benzylic Position: Homolytic cleavage of the benzylic C-H bond would generate a radical stabilized by the aromatic ring, though destabilized by the electron-withdrawing substituents.

Aromatic Ring: Radical addition to the aromatic ring is possible, with the regioselectivity being influenced by the directing effects of the existing substituents.

Trifluoromethoxy Group: Under certain strong reductive conditions, C-F bond functionalization via radical intermediates can occur, though this is a less common pathway. ccspublishing.org.cn

Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling a variety of transformations on fluorinated aromatic compounds. mdpi.com The general mechanism often involves a photocatalyst that, upon excitation, engages in a single-electron transfer (SET) process with a substrate or a radical precursor to initiate the desired reaction cascade. ccspublishing.org.cn

Studies on Nucleophilic Substitution Patterns in Substituted Phenyl Systems

The aromatic ring of this compound is highly electron-deficient due to the powerful electron-withdrawing effects of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups. This electronic characteristic makes the ring susceptible to Nucleophilic Aromatic Substitution (SₙAr). chemistrysteps.comlibretexts.org

The SₙAr mechanism typically requires:

A good leaving group on the aromatic ring.

Strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com

Although the parent molecule lacks a typical leaving group like a halide, its derivatives could readily undergo SₙAr. For instance, if a halide were present on the ring, a nucleophile would readily displace it. The rate of reaction is significantly accelerated because the negative charge of the intermediate Meisenheimer complex is stabilized by resonance delocalization onto the ortho and para electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.com In the case of this compound, the nitro group is ortho to one position and the trifluoromethoxy group is para to another, providing strong activation for potential substitution reactions at those sites.

Recent studies suggest that while the two-step addition-elimination mechanism via a discrete Meisenheimer complex is widely accepted, some SₙAr reactions may proceed through a concerted mechanism, particularly with good leaving groups. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Nitro 5 Trifluoromethoxy Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Complete Spectral Assignments

A ¹H NMR spectrum of (2-Nitro-5-(trifluoromethoxy)phenyl)methanol would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the methanol (B129727) group, and the hydroxyl (-OH) proton. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitro (NO₂) and trifluoromethoxy (OCF₃) groups. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene (B151609) ring. Integration of the signals would confirm the relative number of protons in each environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Chemical Shift Correlations

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. The carbon of the trifluoromethoxy group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The benzylic carbon of the methanol group would also have a distinct chemical shift.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethoxy Group Characterization

¹⁹F NMR is highly sensitive and would be used to characterize the trifluoromethoxy group. A single resonance would be expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this signal is highly indicative of the electronic environment of the group and can be sensitive to solvent and temperature.

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Definitive Structural Elucidation

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the aromatic proton signals to their corresponding carbon signals and the methylene protons to the benzylic carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC would be instrumental in establishing the connectivity of the entire molecule, for instance, by showing correlations from the methylene protons to the aromatic carbons, and from the aromatic protons to other carbons in the ring, thus confirming the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the alcohol.

C-H stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the CH₂ group would be just below 3000 cm⁻¹.

N-O stretches (nitro group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

C-O stretch (alcohol): A band in the 1000-1260 cm⁻¹ region.

C-F stretches (trifluoromethoxy group): Strong absorptions typically found in the 1000-1300 cm⁻¹ range.

Aromatic C=C stretches: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm the elemental composition of C₈H₆F₃NO₄. The mass spectrum would also display a characteristic fragmentation pattern resulting from the ionization and subsequent breakdown of the molecule. Expected fragmentation pathways could include the loss of the hydroxyl group, the nitro group, or cleavage of the C-C bond between the aromatic ring and the methanol group, leading to the formation of a stable tropylium-like ion. Analysis of these fragments helps to piece together the molecular structure.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Detailed experimental data from single-crystal X-ray diffraction is required to accurately determine the solid-state structure of a compound. This analysis provides precise measurements of bond lengths, bond angles, and torsion angles, which define the molecule's three-dimensional conformation. Furthermore, it reveals how molecules pack together in the crystal lattice, detailing the intermolecular interactions such as hydrogen bonding that dictate the supramolecular assembly. Specific phenomena like rotational disorder of flexible groups, such as the trifluoromethyl group, can also be characterized.

Without experimental crystallographic data for this compound, the following sections cannot be completed with scientifically accurate and specific information.

Elucidation of Molecular Conformation, Torsion Angles, and Stereochemistry

A crystallographic study would be necessary to provide definitive data on the conformation of the hydroxymethyl group relative to the phenyl ring and the orientation of the nitro and trifluoromethoxy substituents. This would include specific values for key torsion angles.

Characterization of Intermolecular Interactions and Supramolecular Assembly (e.g., hydrogen bonding)

Analysis of the crystal packing would be required to identify and characterize intermolecular interactions. It is plausible that the hydroxyl group would participate in hydrogen bonding, but the specific network and its geometry are unknown without experimental data.

Analysis of Rotational Disorder, Particularly for the Trifluoromethyl Group

The potential for rotational disorder of the trifluoromethyl group, a common phenomenon in crystal structures, can only be confirmed and analyzed through X-ray diffraction studies. Such an analysis would provide insights into the local electronic and steric environment of the group within the crystal.

A future crystallographic investigation of this compound would be needed to provide the specific details for the advanced structural characterization requested.

Computational and Theoretical Investigations of 2 Nitro 5 Trifluoromethoxy Phenyl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. For a molecule like (2-Nitro-5-(trifluoromethoxy)phenyl)methanol, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to provide detailed insights into its structure and electronic nature. nih.gov

The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

The benzene (B151609) ring is expected to be largely planar, though minor distortions may occur due to the steric and electronic effects of the substituents. The nitro group (-NO₂), being a strong electron-withdrawing group, and the trifluoromethoxy group (-OCF₃), also electron-withdrawing, will significantly influence the electronic distribution within the phenyl ring. The hydroxymethyl group (-CH₂OH) acts as a weaker electron-withdrawing group in this context.

Computational studies on analogous compounds like 3-chloro-2-nitrobenzyl alcohol have shown that DFT calculations can accurately predict geometric parameters. nipne.ro It is expected that the C-N bond of the nitro group and the C-O bond of the trifluoromethoxy group will exhibit lengths indicative of their attachment to an aromatic system. The orientation of the -CH₂OH, -NO₂, and -OCF₃ groups relative to the ring will be a key outcome of the geometry optimization.

The electronic structure analysis would involve the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For nitrophenyl compounds, the HOMO is typically distributed over the phenyl ring, while the LUMO is often localized on the electron-deficient nitro group. hakon-art.comresearchgate.net This HOMO-LUMO distribution is crucial for understanding the molecule's reactivity and its electronic absorption properties. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. irjet.net

A Molecular Electrostatic Potential (MEP) map would further illuminate the electronic landscape. This map would visualize the charge distribution, highlighting electron-rich (negative potential, typically around the oxygen atoms of the nitro and hydroxyl groups) and electron-poor (positive potential, often near the hydrogen atoms) regions of the molecule. These sites are indicative of where the molecule is susceptible to electrophilic and nucleophilic attack, respectively. hakon-art.com

Table 1: Predicted Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-NO₂ | 1.48 | O-N-O | 124.5 |

| C-OCF₃ | 1.37 | C-O-CF₃ | 118.0 |

| C-CH₂OH | 1.52 | C-C-N | 119.8 |

| O-H | 0.97 | C-C-O(CF₃) | 121.0 |

| C-F | 1.35 | C-C-C(H₂OH) | 120.5 |

DFT calculations are routinely used to predict spectroscopic data, which can then be compared with experimental results for structural validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. For this compound, characteristic vibrational bands would be predicted. For instance, strong symmetric and asymmetric stretching vibrations for the NO₂ group are expected, typically in the regions of 1350-1300 cm⁻¹ and 1550-1500 cm⁻¹, respectively. acs.org The C-F stretching modes of the trifluoromethoxy group would appear as strong bands, usually in the 1200-1000 cm⁻¹ range. The O-H stretching of the methanol (B129727) group would be predicted as a broad band around 3400-3300 cm⁻¹. nipne.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. irjet.net The predicted shifts are highly sensitive to the electronic environment of each nucleus. In this compound, the aromatic protons and carbons would show distinct chemical shifts due to the strong electron-withdrawing effects of the nitro and trifluoromethoxy groups. Protons and carbons ortho and para to these groups are expected to be significantly deshielded (shifted downfield). stackexchange.com For example, the proton on the carbon between the nitro and hydroxymethyl groups would likely be the most deshielded aromatic proton. The chemical shifts of the methylene (B1212753) (-CH₂) and hydroxyl (-OH) protons would also be predicted.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Hypothetical Data)

| Spectroscopic Data | Predicted Value | Assignment |

| IR Frequency (cm⁻¹) | ~3350 | O-H stretch |

| ~1540 | NO₂ asymmetric stretch | |

| ~1345 | NO₂ symmetric stretch | |

| ~1250 | C-O-C stretch (ether) | |

| ~1180 | C-F stretch | |

| ¹H NMR Shift (ppm) | ~8.1 | Ar-H (ortho to NO₂) |

| ~7.8 | Ar-H | |

| ~7.6 | Ar-H | |

| ~4.8 | -CH₂OH | |

| ~5.5 | -OH | |

| ¹³C NMR Shift (ppm) | ~149 | C-NO₂ |

| ~147 | C-OCF₃ | |

| ~135 | Ar-C | |

| ~128 | Ar-C | |

| ~123 | Ar-C | |

| ~120 (q) | -CF₃ | |

| ~62 | -CH₂OH |

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, several reactions could be investigated, such as the oxidation of the benzyl (B1604629) alcohol to an aldehyde or the reduction of the nitro group to an amine.

For example, to study the oxidation of the alcohol, a reaction coordinate would be defined, and the energy profile along this coordinate would be calculated. This involves locating the transition state structure—the highest energy point along the reaction path. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations would then be performed to confirm that the identified transition state correctly connects the reactant and product states. Such studies can reveal detailed mechanistic information, including the role of catalysts or the effect of solvent. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds can exist in multiple conformations. This compound has several such bonds, including the C-O bond of the trifluoromethoxy group and the C-C bond of the hydroxymethyl group. Conformational analysis aims to identify the different stable conformers and the energy barriers for interconversion between them.

A potential energy surface (PES) scan would be performed by systematically rotating the dihedral angles of these key bonds and calculating the energy at each step. This mapping would reveal the low-energy conformers (local minima on the PES) and the transition states for rotation (saddle points). The relative energies of the conformers would indicate their population at a given temperature. This analysis is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its conformational preferences.

Structure-Reactivity Relationship Studies from a Theoretical Perspective

Theoretical calculations can provide a quantitative basis for understanding the relationship between a molecule's structure and its chemical reactivity. By calculating various quantum chemical descriptors, one can predict the most likely sites for chemical reactions.

Key descriptors include:

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis can calculate the partial charge on each atom. These charges indicate sites prone to electrostatic interactions. tandfonline.com

Frontier Orbital Densities: The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic (where HOMO density is high) and nucleophilic (where LUMO density is high) attack. hakon-art.com

Fukui Functions: These descriptors quantify the change in electron density at a specific point when an electron is added or removed, providing a more sophisticated prediction of the most reactive sites for nucleophilic, electrophilic, and radical attacks.

For this compound, these analyses would likely confirm that the aromatic ring is deactivated towards electrophilic substitution due to the powerful electron-withdrawing nature of the nitro and trifluoromethoxy groups. The LUMO is expected to be centered on the nitro group, making it a primary site for nucleophilic attack or reduction. The oxygen atoms of the hydroxyl and nitro groups would be identified as key sites for hydrogen bonding interactions.

Non Clinical Research Applications and Derivations of 2 Nitro 5 Trifluoromethoxy Phenyl Methanol

Utility as a Synthetic Intermediate for Advanced Organic Compounds

The structural features of (2-Nitro-5-(trifluoromethoxy)phenyl)methanol make it an important precursor in the multi-step synthesis of various advanced organic compounds. The methanol (B129727) group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, while the nitro group can be reduced to an amine, providing another point for chemical modification.

This compound belongs to a class of compounds, (2-nitrophenyl)methanols, that have been systematically investigated as inhibitors of quorum sensing (QS) in the pathogenic bacterium Pseudomonas aeruginosa. nih.govrsc.org Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, leading to the formation of biofilms and the production of virulence factors.

Research has focused on inhibiting key enzymes in the Pseudomonas quinolone signal (PQS) pathway. While the broader (2-nitrophenyl)methanol scaffold has been used to develop potent inhibitors of PqsD, a crucial enzyme in this pathway, the specific utility of this compound lies in its potential as a starting material for these inhibitors. researchgate.net The development of such compounds provides a promising strategy for creating anti-infective agents that disarm pathogens rather than killing them, potentially reducing the development of antibiotic resistance. rsc.org

Below is a table summarizing the findings for representative inhibitors based on the (2-nitrophenyl)methanol scaffold against the PqsD enzyme.

| Compound | Modifications from Core Scaffold | In Vitro PqsD Inhibition (IC₅₀) | Effect on HHQ & PQS Production in P. aeruginosa |

| (2-nitrophenyl)(phenyl)methanol | Phenyl group attached to the methanol carbon | Not specified | Strong reduction in both HHQ and PQS levels researchgate.net |

| (2-nitrophenyl)(thiophen-3-yl)methanol | Thiophen-3-yl group attached to the methanol carbon | Not specified | Potent inhibitor of cellular HHQ formation researchgate.net |

| Optimized Derivative 3 | Phenyl group attached to the methanol carbon | Not specified | Capable of reducing HHQ and PQS levels; inhibited biofilm formation rsc.org |

This table is illustrative of the research on the general (2-nitrophenyl)methanol scaffold.

The fight against tuberculosis, caused by Mycobacterium tuberculosis, has been bolstered by the development of novel drug candidates, including nitroimidazoles. A prominent example is Pretomanid (PA-824), a bicyclic nitroimidazole that features a 4-(trifluoromethoxy)benzyloxy side chain. nih.gov The synthesis of this critical side chain relies on precursors such as this compound. The methanol group can be converted into a benzyl (B1604629) halide, which is then used to attach the side chain to the core nitroimidazole structure. The specific substitution pattern of the phenyl ring is crucial for the drug's activity.

The structure-activity relationships of these antitubercular nitroimidazoles have been extensively studied, revealing key determinants for their activity against both aerobically and anaerobically growing M. tuberculosis. The lipophilic tail, which includes the trifluoromethoxy group, is one of the essential features for this activity. nih.gov

Similarly, while direct synthesis of benzothiazinones (BTZs) from this compound is not prominently documented, this compound is a direct precursor to 2-Nitro-5-(trifluoromethoxy)benzoic acid via oxidation. This benzoic acid derivative is a key starting material for constructing the core BTZ scaffold, another promising class of antituberculosis agents.

Development of Derivatives with Modified Biological Activities for Structure-Activity Relationship (SAR) Studies

This compound is an ideal starting point for generating a library of derivatives to conduct structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule—such as the nitro group, the trifluoromethoxy group, or the methanol function—researchers can determine which chemical features are essential for a desired biological effect.

For instance, in the development of PqsD inhibitors, a comprehensive series of (2-nitrophenyl)methanol derivatives was synthesized and evaluated to establish a clear SAR. rsc.org Modifications included:

Replacement of the ortho-nitro group: Substituting the nitro group with other electron-withdrawing groups (e.g., trifluoromethyl, nitrile, halogens) or an electron-donating amino group led to inactive compounds, highlighting the specific importance of the nitro group for activity. rsc.org

Variation of the substituent on the methanol carbon: Attaching different aromatic and heterocyclic rings to the carbinol carbon atom allowed for the optimization of inhibitor potency.

These SAR studies are crucial for refining lead compounds into potent and selective drug candidates. The data gathered from such studies guide the rational design of new molecules with improved efficacy and drug-like properties. acs.orgacs.org

| Modification to (2-nitrophenyl)methanol Scaffold | Resulting Biological Activity (PqsD Inhibition) | Reference |

| Replacement of ortho-nitro group with amino, trifluoromethyl, or halogen groups | Inactive compound | rsc.org |

| Introduction of a phenyl group at the methanol carbon | Active inhibitor, reduces HHQ/PQS levels | rsc.orgresearchgate.net |

| Introduction of a thiophene (B33073) group at the methanol carbon | Potent inhibitor | researchgate.net |

Application in Chemical Biology Research as Probes or Tools for Mechanistic Studies

Beyond its role as a precursor for potential therapeutics, the this compound scaffold is valuable for creating chemical probes to study biological processes. The insights gained from SAR studies can be used to design specialized tool compounds, such as fluorescently labeled inhibitors. rsc.org

By attaching a fluorescent reporter tag to a position on the molecule that is not critical for its binding to the biological target (as determined by SAR), researchers can create a probe to visualize the inhibitor's interaction with its target enzyme within a cellular environment. For example, a fluorescent derivative of a PqsD inhibitor could be used in high-throughput screening assays or to study the enzyme's localization and dynamics in living bacteria. This application provides a powerful method for elucidating the mechanism of action of new inhibitors and for discovering new biological pathways. rsc.org

Future Research Directions and Prospects for 2 Nitro 5 Trifluoromethoxy Phenyl Methanol

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern organic chemistry. Future research on (2-Nitro-5-(trifluoromethoxy)phenyl)methanol will likely focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.

A primary area of investigation will be the development of catalytic methods for the direct and selective functionalization of precursor molecules. For instance, late-stage nitration and trifluoromethoxylation of a substituted benzyl (B1604629) alcohol could offer a more convergent approach. The trifluoromethoxy group is increasingly important in pharmaceutical and agrochemical research, but its installation can be challenging. nih.gov Research into novel trifluoromethoxylating reagents and catalytic systems that are more robust and have a broader substrate scope will be crucial. nih.gov

Furthermore, the reduction of the nitro group to an amine is a common transformation that opens up a vast chemical space for derivatization. rsc.orgmagnusgroup.org Future studies could explore selective and sustainable reduction methods, such as catalytic transfer hydrogenation or electrocatalytic and photocatalytic reductions, which avoid the use of stoichiometric metallic reductants. rsc.orgmagnusgroup.org The development of one-pot procedures that combine the synthesis of the core structure with subsequent transformations would also be a significant advancement in terms of efficiency and sustainability. researchgate.net

| Potential Synthetic Improvement | Key Research Focus | Anticipated Benefits |

| Catalytic Trifluoromethoxylation | Development of novel reagents and catalysts for direct OCF3 group installation. | Increased efficiency, milder reaction conditions, broader substrate scope. |

| Sustainable Nitro Group Reduction | Exploration of catalytic transfer hydrogenation, electrocatalysis, and photocatalysis. | Avoidance of stoichiometric metal reductants, reduced waste, improved safety profile. |

| One-Pot Tandem Reactions | Combining synthesis of the core structure with subsequent functionalization steps. | Reduced purification steps, increased overall yield, improved time and resource efficiency. |

| Flow Chemistry Synthesis | Adaptation of synthetic steps to continuous flow processes. | Enhanced safety, scalability, and process control. |

Advanced Mechanistic Elucidation of Complex Chemical Transformations

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new reactivity. The interplay between the electron-withdrawing nitro and trifluoromethoxy groups and the reactive benzyl alcohol moiety presents a fertile ground for mechanistic investigation.

One area of interest is the photochemical reactivity of the 2-nitrobenzyl alcohol scaffold. It is well-established that 2-nitrobenzyl compounds can undergo photochemical reactions, often initiated by an intramolecular hydrogen atom transfer from the benzylic position to the nitro group. nih.govpsu.eduresearchgate.net Future research could employ advanced spectroscopic techniques, such as time-resolved infrared (TRIR) spectroscopy and laser flash photolysis, to identify and characterize the transient intermediates, like aci-nitro species, involved in these photoreactions. nih.govpsu.edu Understanding how the trifluoromethoxy group influences the stability and reactivity of these intermediates will be a key aspect of such studies.

The catalytic reduction of the nitro group in the presence of other reducible functionalities is another area ripe for mechanistic exploration. rsc.org In situ spectroscopic monitoring and kinetic studies could elucidate the reaction pathways and the role of the catalyst surface. Furthermore, investigating the mechanism of nucleophilic aromatic substitution reactions, where the nitro group can act as a leaving group or an activating group, could reveal novel synthetic applications for this compound.

Rational Design and Synthesis of New Derivatives for Specific Research Applications

The structure of this compound serves as a versatile scaffold for the rational design and synthesis of new derivatives with tailored properties for various applications.

In the field of medicinal chemistry, the trifluoromethoxy group is a highly valued substituent due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. beilstein-journals.orgnih.govmdpi.com The benzyl alcohol moiety can be oxidized to an aldehyde or carboxylic acid, or used as a handle for esterification or etherification to generate a library of new chemical entities. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into other nitrogen-containing functional groups. semanticscholar.orgresearchgate.net This would allow for the exploration of the structure-activity relationships of these new derivatives as potential therapeutic agents. For example, nitroaromatic compounds have been investigated for their applications in targeting hypoxic tumors. mdpi.com

Beyond medicinal applications, derivatives of this compound could find use in materials science. For instance, the introduction of polymerizable groups could lead to the development of novel polymers with unique optical or electronic properties. The aromatic core with its distinct electronic character could also be incorporated into frameworks for supramolecular chemistry, leading to the formation of new host-guest systems or self-assembling materials. nih.gov

| Derivative Class | Synthetic Strategy | Potential Application Area |

| Amino Derivatives | Reduction of the nitro group followed by acylation, alkylation, or sulfonylation. | Medicinal chemistry, building blocks for further synthesis. |

| Carbonyl Derivatives | Oxidation of the benzyl alcohol to an aldehyde or carboxylic acid. | Precursors for imines, esters, amides with potential biological activity. |

| Ether and Ester Derivatives | Reaction of the benzyl alcohol with various alkylating or acylating agents. | Prodrug design, modification of physicochemical properties. |

| Heterocyclic Derivatives | Cyclization reactions involving the amino and/or hydroxyl functionalities. | Novel scaffolds for drug discovery and materials science. |

Integration of Multiscale Computational and Experimental Approaches for Comprehensive Understanding

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating research. Future studies on this compound and its derivatives would greatly benefit from such an integrated approach.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, including its reactivity and spectral characteristics. nih.gov For instance, computational modeling can help to elucidate the reaction mechanisms discussed in section 7.2 by calculating the energies of transition states and intermediates. This can provide valuable insights that guide experimental design.

In the context of designing new derivatives (section 7.3), quantitative structure-activity relationship (QSAR) studies and molecular docking simulations can be used to predict the biological activity of virtual compounds. This allows for the prioritization of synthetic targets, saving time and resources. For example, docking studies could predict the binding affinity of derivatives to specific protein targets.

Experimental techniques such as X-ray crystallography can provide precise information about the three-dimensional structure of the molecule and its derivatives, which can then be used to validate and refine computational models. The combination of experimental data with computational predictions will lead to a more comprehensive and nuanced understanding of the chemical and physical properties of this class of compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.